One notable application of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is in the development of prodrugs for treating age-related macular degeneration (AMD). Specifically, it served as a key structural component in the development of TG100801, a prodrug designed to deliver a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and Src family kinases to the back of the eye. [] The rationale behind using methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate likely stemmed from its ability to enhance the compound's pharmacokinetic properties, such as improving its ocular penetration and duration of action.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7